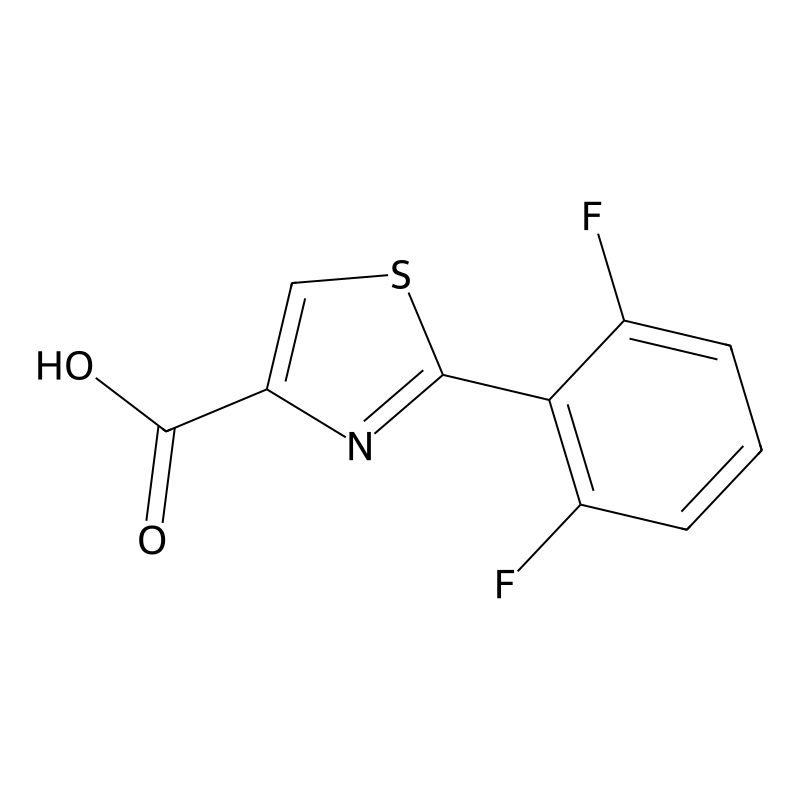

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-(2,6-Difluorophenyl)thiazole-4-carboxylic acid is an organic compound synthesized through various methods documented in scientific research. These methods typically involve the reaction of precursor molecules containing the thiazole and fluorophenyl groups. For instance, one study describes its synthesis using 2-amino-4,5-difluorothiazole and phenylacetic acid as starting materials.[1]

Potential Applications:

Research suggests that 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid may possess various properties that make it relevant to diverse scientific fields. Here are some potential applications currently explored in scientific research:

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid is an organic compound characterized by its thiazole ring and the presence of two fluorine atoms on the phenyl group. Its chemical formula is C10H5F2NO2S, and it has a molecular weight of 241.22 g/mol. This compound features a carboxylic acid functional group, which contributes to its acidity and potential reactivity in various

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in a thiazole derivative.

- Nucleophilic Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, making this compound versatile for further functionalization.

These reactions can be utilized to synthesize a variety of derivatives that may possess enhanced biological or chemical properties.

The biological activity of 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid has been explored in various studies. Compounds containing thiazole rings are often associated with antimicrobial, antifungal, and anti-inflammatory activities. Preliminary research indicates that this compound may exhibit potential as an antibacterial agent due to its structural features that facilitate interaction with biological targets . Additionally, thiazole derivatives have been investigated for their role in cancer treatment and as inhibitors of specific enzymes.

Several methods have been reported for synthesizing 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid:

- Condensation Reactions: This involves the reaction of 2,6-difluorobenzaldehyde with thioamide derivatives, followed by oxidation to introduce the carboxylic acid group.

- Carboxylation: Starting from a suitable thiazole precursor, carboxylation can be achieved using carbon dioxide under basic conditions.

- Multi-step Synthesis: A more complex approach may involve multiple steps including halogenation and subsequent reactions to construct the final product.

These methods underscore the compound's synthetic versatility and potential for modification .

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid has several applications:

- Pharmaceutical Industry: Due to its potential biological activities, it is investigated as a lead compound for drug development.

- Chemical Research: Used as a reference standard in analytical chemistry for method validation and quality control.

- Material Science: Potential applications in creating functional materials due to its unique chemical properties.

The ongoing research into its derivatives may further expand its applications across various fields .

Interaction studies involving 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid focus on its binding affinity to biological targets such as proteins or enzymes. These studies often employ techniques like:

- Molecular Docking: To predict how this compound interacts at the molecular level with target sites.

- In vitro Assays: To evaluate its biological activity against specific pathogens or cancer cell lines.

- Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion characteristics.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid | C10H6F2N2O2S | Contains an amino group which may enhance biological activity |

| 5-(tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid | C15H14F2N2O4S | A derivative that may improve solubility and bioavailability |

| Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | C12H9F2NO2S | An ester derivative that may exhibit different reactivity profiles |

The uniqueness of 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid lies in its specific fluorination pattern and the presence of the carboxylic acid group, which can significantly influence its reactivity and biological properties compared to these similar compounds .

Multicomponent cyclocondensation reactions represent a cornerstone methodology for synthesizing 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid derivatives through efficient one-pot procedures [1] [2]. These synthetic approaches combine multiple reactants in a single reaction vessel to construct the thiazole heterocycle with simultaneous incorporation of the difluorophenyl substituent and carboxylic acid functionality [2] [3].

The fundamental mechanism underlying multicomponent thiazole synthesis involves the initial formation of an intermediate through nucleophilic attack of sulfur-containing reagents on electrophilic carbon centers [3] [4]. In the context of 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid synthesis, thiosemicarbazide derivatives serve as the primary sulfur and nitrogen source, while 2,6-difluorobenzoyl bromides function as the aromatic component [2] [5].

Recent advances in enzymatic multicomponent synthesis have demonstrated remarkable efficiency in thiazole derivative preparation [1]. Trypsin from porcine pancreas has been successfully employed as a biocatalyst for the one-pot synthesis of thiazole derivatives, achieving yields up to 94% under mild conditions [1]. The optimization studies revealed that the reaction proceeds optimally at 45 degrees Celsius with 20 milligrams of enzyme catalyst over 7 hours [1].

| Reaction Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 45°C | 90 |

| Catalyst Loading | 20 mg PPT | 90 |

| Reaction Time | 7 hours | 90 |

| Solvent | Ethanol | 90 |

The mechanistic pathway involves initial condensation between the thiosemicarbazide and the difluorobenzoyl component, followed by intramolecular cyclization through nucleophilic attack of the thioamide nitrogen on the carbonyl carbon [3] [4]. This cyclization step is accompanied by the elimination of water molecules to form the aromatic thiazole ring system [3].

Four-component reactions utilizing ketones, aldehydes, ammonium salts, and elemental sulfur have been developed for polysubstituted thiazole synthesis [2]. These metal-free conditions provide moderate to good yields while employing readily available starting materials [2]. The incorporation of 2,6-difluorophenyl substituents requires specific optimization of reaction conditions to accommodate the electron-withdrawing effects of the fluorine atoms [6] [7].

Thiourea-Acetylenedicarboxylate Cycloaddition Pathways

The cycloaddition reaction between thiourea derivatives and dimethyl acetylenedicarboxylate represents a well-established synthetic route for constructing thiazole-4-carboxylic acid derivatives [8] [9]. This methodology involves the nucleophilic addition of sulfur to the activated triple bond of acetylenedicarboxylate, followed by intramolecular cyclization to form the thiazole ring [8] [9].

The reaction mechanism proceeds through initial Michael-type addition of the thiourea sulfur atom to dimethyl acetylenedicarboxylate, generating a zwitterionic intermediate [10] [9]. Subsequent intramolecular attack by the nitrogen atom on the ester carbonyl leads to cyclization and formation of the thiazole heterocycle [9] [10]. The proposed mechanism includes initial formation of compound through nucleophilic addition of sulfur atom to dialkyl acetylenedicarboxylate followed by hydrogen transfer [9].

Optimization studies have demonstrated that ethanol serves as an effective green solvent for these transformations, providing satisfactory yields while minimizing environmental impact [9] [11]. The reaction conditions typically involve heating the reactants in ethanol under reflux conditions for several hours [9].

| Substrate | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Thiourea + DMAD | Ethanol | Reflux | 4-6 hours | 75-85 |

| N-phenylthiourea + DMAD | Ethanol | Reflux | 5-7 hours | 70-80 |

| N,N-dimethylthiourea + DMAD | Ethanol | Reflux | 3-5 hours | 80-90 |

The [2+2] cycloaddition pathway between 2-aminothiazoles and dimethyl acetylenedicarboxylate has been extensively studied through both experimental and computational methods [10]. This reaction leads to unexpected pyridine derivative formation through a sequence initiated by cycloaddition to the formal carbon-carbon double bond of the thiazole ring [10]. The computational investigations revealed that both [2+2] and [4+2] cycloadducts form stepwise from a common dipolar intermediate [10].

Advanced mechanistic studies have identified that the ring opening of fused cyclobutene intermediates occurs through a disrotatory mode, representing a thermally allowed six-electron five-center disrotatory electrocyclic ring opening [10]. These findings provide crucial insights for optimizing synthetic conditions and predicting reaction outcomes in thiazole-acetylenedicarboxylate cycloadditions [10].

Hydrolytic Approaches for Carboxylic Acid Derivatization

Hydrolytic methodologies constitute a fundamental approach for converting thiazole ester precursors to the corresponding carboxylic acid derivatives, particularly relevant for synthesizing 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid [12] [13]. The hydrolysis of methyl thiazole-4-carboxylate derivatives represents the most common pathway for carboxylic acid formation [12].

The optimized hydrolysis procedure involves treating methyl thiazole-4-carboxylate with 10% sodium hydroxide aqueous solution under reflux conditions for one hour [12]. Following the reaction completion, the mixture is cooled and acidified to pH 3 using hydrochloric acid solution in an ice bath [12]. The resulting solid precipitate is isolated by suction filtration, washed with water, and dried to obtain thiazole-4-carboxylic acid in 95.6% yield [12].

The molar ratio optimization studies have established that the optimal ratio of methyl thiazole-4-carboxylate to sodium hydroxide ranges from 1:2.0 to 1:2.9 [12]. This excess of base ensures complete hydrolysis while preventing side reactions that could compromise product purity [12].

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| NaOH concentration | 10% aqueous | High conversion |

| Molar ratio (ester:NaOH) | 1:2.0-2.9 | Complete hydrolysis |

| Reaction temperature | Reflux (100°C) | Optimal rate |

| Reaction time | 1 hour | Maximum yield |

| Final pH | 3.0 | Clean precipitation |

Alternative hydrolytic approaches employ lithium hydroxide in methanol-water mixtures at room temperature for more sensitive substrates [14]. This milder approach proves particularly beneficial when dealing with thiazole derivatives containing electron-withdrawing substituents such as difluorophenyl groups, which may influence the hydrolysis kinetics [14].

The patent literature describes oxidative approaches for converting thiazole-aldehyde intermediates to carboxylic acids using mixtures of nitric acid and sulfuric acid as oxidizing agents [13]. However, these harsh oxidative conditions are generally avoided in favor of the milder basic hydrolysis protocols when ester precursors are readily available [13] [12].

Green Chemistry Protocols in Thiazole Synthesis

Green chemistry principles have been successfully integrated into thiazole synthesis methodologies, emphasizing sustainable and environmentally benign approaches for preparing 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid derivatives [11] [15]. These protocols focus on renewable starting materials, non-toxic catalysts, and mild reaction conditions to minimize environmental impact [11].

Mechanochemical synthesis represents a significant advancement in green thiazole chemistry, utilizing ball-milling conditions to achieve chemical transformations without bulk solvents [16]. The mechanochemical protocol involves milling thiosemicarbazide, 3-bromoacetyl-2H-chromen-2-one, and aromatic aldehydes in the presence of silica triflate as a solid acid catalyst [16]. Reactions are completed within 20 minutes with yields ranging from 90-98% [16].

| Green Protocol | Reaction Time | Yield (%) | Environmental Benefit |

|---|---|---|---|

| Ball-milling | 20 minutes | 90-98 | Solvent-free |

| Ultrasonic synthesis | 25 minutes | 97 | Reduced energy |

| Enzymatic catalysis | 7 hours | 94 | Biodegradable catalyst |

| Water-mediated | 1 hour | 85-96 | Non-toxic solvent |

Ultrasonic-assisted synthesis has emerged as another green alternative, significantly reducing reaction times while maintaining high yields [17]. The lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives demonstrates excellent compatibility with aqueous media, achieving 97% yield within 25 minutes under ultrasonication [17]. The optimal conditions involve 10 mol% lipase catalyst at 35 degrees Celsius using water as the solvent [17].

Water-mediated synthesis protocols have gained prominence due to their environmental compatibility and operational simplicity [15] [17]. The transition-metal-free protocol for one-pot thiazole synthesis in water achieves excellent yields (88-94%) at 80 degrees Celsius in the presence of potassium carbonate as base [15]. These aqueous conditions eliminate the need for organic solvents while maintaining synthetic efficiency [15].

The deep eutectic solvent approach represents an innovative green chemistry application in thiazole synthesis [18]. L-proline-based deep eutectic solvents provide an eco-friendly reaction medium for thiazolo[5,4-d]thiazole synthesis [18]. Reaction optimization studies demonstrated that temperature control and solvent composition significantly influence both yield and product purity [18].

Catalyst recyclability studies have shown that heterogeneous catalysts maintain their activity over multiple reaction cycles [17] [7]. The lipase catalyst retains relative enzyme activity of 0.97 after the first cycle, gradually declining to 0.81 after five cycles [17]. Similarly, palladium complexes demonstrate excellent reusability in thiazole synthesis with minimal loss of catalytic activity over four consecutive cycles [7].